molecular formula C8H5NO3 B1282140 3-Cyano-2-hydroxybenzoic acid CAS No. 67127-84-8

3-Cyano-2-hydroxybenzoic acid

Cat. No.: B1282140
CAS No.: 67127-84-8
M. Wt: 163.13 g/mol
InChI Key: YXONTGXEHMEGFO-UHFFFAOYSA-N
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Description

Contextualization within the Benzoic Acid Derivative Landscape

Benzoic acid and its derivatives are a class of compounds widely recognized for their presence in nature and their extensive applications in various fields of chemistry. The specific arrangement of the functional groups in 3-Cyano-2-hydroxybenzoic acid—the carboxyl, hydroxyl, and cyano groups—imparts a distinct chemical personality to the molecule. The presence of both a hydroxyl group (an electron-donating group) and a cyano group (an electron-withdrawing group) on the aromatic ring, in addition to the carboxylic acid group, creates a unique electronic environment that influences the compound's reactivity and potential for forming new chemical bonds. This trifunctional nature allows for a wide range of chemical transformations, making it a desirable building block for chemists.

Significance as a Versatile Synthetic Intermediate in Modern Organic Chemistry

The true value of this compound in modern organic chemistry lies in its role as a versatile synthetic intermediate. cymitquimica.com An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. The three functional groups of this compound can be selectively modified, allowing chemists to build complex molecular architectures. For instance, the carboxylic acid can be converted into esters or amides, the hydroxyl group can be transformed into ethers, and the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. This chemical flexibility is a key reason for its use in the synthesis of a variety of organic compounds.

While specific industrial-scale synthesis methods for this compound are not extensively detailed in publicly available literature, related compounds like 3-cyano-4-hydroxybenzoic acid methyl ester are synthesized through multi-step processes that avoid highly toxic reagents like cuprous cyanide. google.comwipo.int A patented method for a similar compound involves preparing a formyl derivative from a hydroxybenzoate and then converting the formyl group to a cyano group, highlighting a move towards more efficient and safer industrial production methods. google.comwipo.int

Overview of Current Research Trajectories and Academic Interest

Current research involving this compound and its close relatives is exploring their potential in the development of novel organic materials and pharmaceuticals. The structural motifs present in this compound are of interest in medicinal chemistry, where the design and synthesis of new therapeutic agents are a constant focus. cymitquimica.com The ability to use this compound as a scaffold to create a library of new molecules is a significant area of academic exploration. Researchers are investigating how the unique electronic and structural features of this compound can be harnessed to create compounds with specific biological activities or material properties. The ongoing research into this and similar compounds underscores the continued importance of fundamental organic synthesis in driving innovation in applied chemical sciences.

Properties

IUPAC Name

3-cyano-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXONTGXEHMEGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308381
Record name 3-Cyano-2-hydroxybenzoic acid
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67127-84-8
Record name 3-Cyano-2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67127-84-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-2-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Investigations of 3-cyano-2-hydroxybenzoic Acid

Chemical Synthesis Pathways for 3-Cyano-2-hydroxybenzoic acid

The preparation of this compound can be approached through several synthetic strategies, primarily involving the introduction of a cyano group onto a pre-existing benzoic acid framework. The selection of the synthetic route often depends on the availability of starting materials, desired yield, and scalability of the process.

Exploration of Established Synthetic Routes

An established and versatile method for the introduction of a cyano group onto an aromatic ring is the Sandmeyer reaction . wikipedia.orgnumberanalytics.com This reaction sequence typically begins with an aromatic amine, which is converted to a diazonium salt. The subsequent reaction of the diazonium salt with a cyanide salt, often in the presence of a copper(I) catalyst, yields the corresponding aryl nitrile. wikipedia.orgnih.gov

In the context of this compound synthesis, a plausible and established route would commence with 3-amino-2-hydroxybenzoic acid. The synthesis would proceed via the following steps:

Diazotization: The amino group of 3-amino-2-hydroxybenzoic acid is converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. numberanalytics.com

Cyanation: The resulting diazonium salt is then subjected to a reaction with a cyanide source, such as copper(I) cyanide or a mixture of sodium or potassium cyanide with a copper(I) salt. nih.gov This step replaces the diazonium group with a cyano group, yielding this compound.

The Sandmeyer reaction is a robust method, though challenges can arise. For instance, the diazonium salt of 2-aminobenzoic acid derivatives can be highly susceptible to hydroxylation, leading to the formation of salicylic acid as a significant byproduct. scirp.orgscirp.org Careful control of reaction conditions is therefore crucial to favor the desired cyanation.

Development of Novel and Efficient Preparative Methods

While the Sandmeyer reaction is a classical approach, modern organic synthesis continually seeks more efficient, milder, and environmentally benign methods. Recent advancements in catalysis have led to the development of palladium-catalyzed cyanation reactions of aryl halides and triflates. wikipedia.org A potential novel route for the synthesis of this compound could involve:

Halogenation of 2-hydroxybenzoic acid: Introduction of a halogen, such as bromine or iodine, at the 3-position of 2-hydroxybenzoic acid (salicylic acid). This can be achieved through electrophilic aromatic halogenation. byjus.com

Palladium-Catalyzed Cyanation: The resulting 3-halo-2-hydroxybenzoic acid can then be subjected to a palladium-catalyzed cross-coupling reaction with a cyanide source, such as zinc cyanide or potassium ferricyanide. wikipedia.org This method often offers high yields and functional group tolerance under milder conditions compared to the traditional Sandmeyer reaction.

Another innovative approach involves the direct C-H cyanation, a strategy that avoids the pre-functionalization of the aromatic ring. rsc.org While still an area of active research, the development of directing group strategies could enable the selective introduction of a cyano group at the C-3 position of a suitably protected 2-hydroxybenzoic acid derivative.

Optimization of Reaction Conditions and Yields in Laboratory Syntheses

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, temperature, reaction time, and the nature of the catalyst and reagents.

For the Sandmeyer reaction , optimization would involve:

Temperature Control: Maintaining a low temperature during diazotization is essential to prevent the premature decomposition of the diazonium salt. numberanalytics.com

Catalyst Loading: The amount of copper(I) salt can influence the reaction rate and yield. Typically, catalytic amounts are sufficient. nih.gov

pH Control: Careful adjustment of pH during the cyanation step can minimize side reactions, such as the formation of phenols. scirp.org

In the case of palladium-catalyzed cyanation , optimization efforts would focus on:

Ligand Selection: The choice of phosphine or N-heterocyclic carbene (NHC) ligand for the palladium catalyst is crucial for achieving high catalytic activity and selectivity.

Cyanide Source: Different cyanide sources may exhibit varying reactivity and toxicity profiles.

Base and Solvent: The selection of an appropriate base and solvent system is critical for the efficiency of the catalytic cycle.

The following interactive table summarizes hypothetical optimization data for the Sandmeyer cyanation of 3-amino-2-hydroxybenzoic acid, illustrating the impact of varying reaction parameters on the yield of this compound.

EntryAcid for DiazotizationCyanide SourceCatalystTemperature (°C)Reaction Time (h)Yield (%)
1HClCuCNNone0 → 50455
2H₂SO₄CuCNNone0 → 50452
3HClKCNCuCl (10 mol%)0 → 25668
4HClKCNCuCl (10 mol%)0 → 60365
5H₂SO₄NaCNCu₂O (5 mol%)0 → 25672

Precursor Chemistry and Reaction Mechanisms Leading to this compound

A deep understanding of the precursor chemistry and the underlying reaction mechanisms is fundamental to the successful synthesis of this compound. This involves considering the electronic effects of the substituents on the aromatic ring and how they influence the course of the reaction.

Investigation of Aromatic Substitution Reactions

The synthesis of this compound inherently relies on aromatic substitution reactions. In the case of starting from a salicylic acid derivative, the reaction is an electrophilic aromatic substitution . wikipedia.org The hydroxyl (-OH) and carboxylic acid (-COOH) groups already present on the benzene ring exert significant directing effects.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director. byjus.com This is due to the ability of its lone pair of electrons to participate in resonance, thereby stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director. mnstate.edu This is because the carbonyl group is electron-withdrawing, destabilizing the arenium ion intermediate, particularly when the attack is at the ortho or para positions.

When both groups are present, as in 2-hydroxybenzoic acid, their combined influence determines the position of further substitution. The strong activating and ortho, para-directing effect of the hydroxyl group typically dominates, directing incoming electrophiles to the positions ortho and para to it (positions 3, 5, and 6). Since position 3 is meta to the deactivating carboxyl group, it is a plausible site for substitution.

Role of the Cyano Group in Synthetic Strategies

The introduction of the cyano group is a key step in the synthesis of this compound. In the Sandmeyer reaction , the mechanism is believed to involve a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. This aryl radical then reacts with the cyanide ion.

In palladium-catalyzed cyanation , the mechanism involves a catalytic cycle of oxidative addition, reductive elimination, and transmetalation (or a related process for cyanide transfer). The palladium catalyst facilitates the coupling of the aryl halide or triflate with the cyanide source.

The cyano group itself is a versatile functional group. wikipedia.org Once introduced, it can be further transformed, for example, by hydrolysis to a carboxylic acid or by reduction to an amine. This versatility makes cyanated benzoic acids valuable intermediates in the synthesis of more complex molecules. The electron-withdrawing nature of the cyano group also influences the reactivity of the aromatic ring in subsequent reactions. pnas.org

The following table outlines the key mechanistic steps for the two primary synthetic approaches to this compound.

Synthetic ApproachKey Mechanistic StepsIntermediates
Sandmeyer Reaction 1. Diazotization of 3-amino-2-hydroxybenzoic acid.2. Single-electron transfer from Cu(I) to the diazonium salt.3. Formation of an aryl radical with loss of N₂.4. Reaction of the aryl radical with cyanide.Diazonium salt, Aryl radical
Palladium-Catalyzed Cyanation 1. Oxidative addition of 3-halo-2-hydroxybenzoic acid to a Pd(0) complex.2. Cyanide transfer to the palladium center.3. Reductive elimination of this compound and regeneration of the Pd(0) catalyst.Pd(II) intermediate

Carboxylation Reactions and Hydroxylation Approaches

The synthesis of substituted hydroxybenzoic acids often involves the precise introduction of carboxyl (-COOH) and hydroxyl (-OH) groups onto an aromatic ring. Key methods include carboxylation reactions, such as the Kolbe-Schmitt reaction, and various hydroxylation strategies.

The Kolbe-Schmitt reaction is a well-established industrial process for producing hydroxybenzoic acids. It typically involves the carboxylation of a phenoxide with carbon dioxide under high temperature and pressure. wikipedia.orgnih.gov For instance, 4-hydroxybenzoic acid is produced commercially from potassium phenoxide and CO2. wikipedia.org A laboratory-scale synthesis involves heating potassium salicylate with potassium carbonate to 240°C, followed by acid treatment. wikipedia.org While effective, these chemical methods often require harsh conditions. nih.gov

More recent advancements focus on enzymatic versions of this reaction, which can operate under milder, aqueous conditions. cas.cn These enzymatic Kolbe-Schmitt reactions utilize decarboxylases that can catalyze the reversible carboxylation of phenolic compounds. cas.cnacs.org This approach offers a more environmentally friendly alternative to traditional chemical synthesis. cas.cn

Biosynthetic and Enzymatic Approaches to Hydroxybenzoic Acids (Relevant Analogues)

The biosynthesis of hydroxybenzoic acids (HBAs) in microorganisms is a burgeoning field, offering sustainable alternatives to chemical synthesis. researchgate.netsciepublish.com Various HBAs, including 2-hydroxybenzoic acid (2-HBA), 3-hydroxybenzoic acid (3-HBA), and 4-hydroxybenzoic acid (4-HBA), are valuable platform chemicals that can be produced from renewable resources like glucose. sciepublish.com The central precursor for these compounds in microbes is chorismate, the end-product of the shikimate pathway. sciepublish.comjmb.or.kr

Different enzymes catalyze the conversion of chorismate to specific HBA isomers:

4-HBA is synthesized from chorismate by chorismate pyruvate-lyase (encoded by the ubiC gene). jmb.or.krnih.gov

2-HBA is produced via a two-step pathway involving isochorismate synthase (entC or pchA) and isochorismate pyruvate-lyase (entB or pchB). sciepublish.comjmb.or.kr

3-HBA can be synthesized from chorismate using 3-hydroxybenzoate synthase (such as Hyg5). sciepublish.comnih.gov

These enzymatic pathways form the basis for developing microbial cell factories for HBA production. sciepublish.com

Enzymatic Kolbe–Schmitt Reaction Analogues

The enzymatic Kolbe-Schmitt reaction represents a significant advancement in biocatalytic carboxylation. This reaction is catalyzed by a class of reversible, non-oxidative hydroxybenzoic acid decarboxylases that can attach CO2 to phenolic substrates. nih.govnih.gov

A key discovery was a salicylic acid decarboxylase (Sdc) from the yeast Trichosporon moniliiforme, which catalyzes both the decarboxylation of salicylic acid to phenol and the reverse carboxylation of phenol to salicylic acid without requiring cofactors. nih.gov When the gene for this enzyme was expressed in E. coli, the recombinant cells successfully converted phenol to salicylic acid with a 27% molar yield. nih.gov

Researchers have further applied this principle to other substrates. For example, 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae has been used to carboxylate 3-hydroxybenzoic acid (3-HBA) to produce 2-hydroxyterephthalic acid (2-HTA), demonstrating the versatility of these enzymes. nih.gov To overcome the thermodynamic equilibrium that often favors decarboxylation, methods have been developed to drive the reaction toward carboxylation, such as using quaternary ammonium salts to precipitate the carboxylic acid product, achieving yields up to 97%. cas.cnacs.org Site-directed mutagenesis has also been employed to improve the carboxylation activity of these enzymes, with one mutant showing a 12-fold higher specific activity for producing p-aminosalicylic acid from m-aminophenol. oup.com

Microbial Fermentation and Biocatalytic Synthesis Routes

Microbial fermentation using whole-cell biocatalysts is a powerful strategy for producing hydroxybenzoic acids from simple carbon sources. nih.gov Engineered strains of Escherichia coli, Corynebacterium glutamicum, and Pseudomonas taiwanensis have been successfully developed for this purpose. nih.govnih.govfrontiersin.org

In one study, recombinant E. coli strains were engineered to produce 4-HBA from glucose, achieving a maximum concentration of 12 g/L. nih.govijrdt.org Another approach utilized a CoA-free multi-enzyme cascade in E. coli to convert L-tyrosine into 4-HBA, yielding 17.7 g/L. nih.govresearchgate.net

Corynebacterium glutamicum has emerged as a particularly robust host due to its high tolerance to 4-HBA (up to 300 mM). sciepublish.comnih.govasm.org By engineering the shikimate pathway and optimizing enzyme expression, researchers have achieved significant titers. For example, an engineered C. glutamicum strain produced 19.2 g/L of 3-HBA and 12.9 g/L of 2-HBA in a fermenter. sciepublish.com A growth-arrested bioprocess with a highly engineered C. glutamicum strain led to the production of 36.6 g/L of 4-HBA, which represents one of the highest titers reported for a microbial system. nih.govasm.org

Researchers have also explored the use of alternative feedstocks. Genetically modified Methylomicrobium alcaliphilum 20Z was engineered to convert methane and methanol into p-hydroxybenzoic acid, offering a route from non-sugar-based resources. stanford.edu

Table 1: Microbial Production of various Hydroxybenzoic Acids (HBAs)

Microorganism HBA Produced Feedstock Titer Achieved Yield Reference(s)
Escherichia coli 4-HBA Glucose 12 g/L 13% (mol/mol) nih.gov
Escherichia coli 4-HBA L-Tyrosine 17.7 g/L >85% conversion nih.gov
Corynebacterium glutamicum 4-HBA Glucose 36.6 g/L 41% (mol/mol) nih.gov
Corynebacterium glutamicum 3-HBA Glucose 19.2 g/L - sciepublish.com
Corynebacterium glutamicum 2-HBA Glucose 12.9 g/L - sciepublish.com
Pseudomonas taiwanensis 4-HBA Glycerol - 29.6% (C-mol/C-mol) frontiersin.org

Genetic Engineering for Enhanced Production of Related Compounds

Metabolic engineering is crucial for optimizing microbial strains to achieve high-yield production of hydroxybenzoic acids. The core strategies involve increasing the carbon flux towards the precursor chorismate, efficiently converting chorismate to the desired product, and eliminating competing metabolic pathways and product degradation. nih.govnih.govresearchgate.net

Enhancing the Shikimate Pathway: A common approach is to overexpress key genes in the shikimate pathway. This often includes expressing a feedback-insensitive isozyme of 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) synthase, the first enzyme in the pathway, to prevent feedback inhibition by aromatic amino acids. nih.govnih.gov Stepwise overexpression of all seven genes in the shikimate pathway in C. glutamicum was shown to be effective for increasing 4-HBA titers. nih.gov

Blocking Competing Pathways: To channel metabolic flux towards the target HBA, genes for competing pathways are often deleted. For instance, in Saccharomyces cerevisiae, the ARO7 gene, which encodes chorismate mutase that diverts chorismate towards phenylalanine and tyrosine synthesis, was deleted to increase the pool of chorismate available for HBA production. researchgate.net Similarly, deleting genes responsible for product degradation, such as phenol 2-monooxygenase in C. glutamicum, significantly improved HBA accumulation. sciepublish.com

Optimizing Final Conversion Step: The final enzymatic step converting chorismate to the HBA is a critical control point. Researchers have screened for highly resistant and efficient enzymes, such as a chorismate pyruvate-lyase from Providencia rustigianii, which showed high tolerance to 4-HBA and improved production in C. glutamicum. nih.govasm.orgasm.org Furthermore, promoter engineering is used to balance the expression of pathway enzymes to achieve optimal production levels. sciepublish.com These combined genetic modifications have been instrumental in pushing the titers and yields of microbially produced hydroxybenzoic acids to industrially relevant levels. nih.gov

Derivatization Strategies and Analogous Compound Synthesis from 3-cyano-2-hydroxybenzoic Acid

Synthesis of Novel Structural Analogues

The creation of new molecules from 3-Cyano-2-hydroxybenzoic acid hinges on the selective modification of its functional moieties. uomustansiriyah.edu.iqchemscene.com These transformations allow for the fine-tuning of the compound's physicochemical properties.

Modifications at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a prime target for derivatization, readily undergoing esterification and amidation to yield a wide range of functionalized analogues.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.comiajpr.com For instance, reacting this compound with methanol or ethanol under acidic conditions would yield the corresponding methyl or ethyl esters. vulcanchem.com The Steglich esterification offers a milder alternative, utilizing coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). rsc.org This method is particularly useful for substrates that are sensitive to harsh acidic conditions. rsc.org

Amidation: The synthesis of amides from this compound introduces a key structural motif found in many biologically active molecules. jmb.or.kr This transformation can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct coupling of the carboxylic acid and an amine can be facilitated by various reagents. acs.orggoogle.com For example, the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or the formation of mixed anhydrides can effectively promote amide bond formation. google.com The choice of amine allows for the introduction of a wide variety of substituents, leading to a diverse library of amide derivatives. jmb.or.kr

Table 1: Examples of Carboxylic Acid Derivatization Reactions

Reaction Type Reagents and Conditions Product Type
Fischer Esterification Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat Alkyl 3-cyano-2-hydroxybenzoate
Steglich Esterification Alcohol, DCC, DMAP Alkyl 3-cyano-2-hydroxybenzoate

Chemical Transformations of the Cyano Group

The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the structural diversity of the resulting analogues.

One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid or an amide. Acidic or basic hydrolysis can convert the cyano group into a carboxylic acid, yielding 2-hydroxyisophthalic acid. Partial hydrolysis under controlled conditions can lead to the formation of the corresponding amide.

Reduction of the cyano group offers another pathway for derivatization. Catalytic hydrogenation, for example using palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄), can reduce the nitrile to a primary amine (an aminomethyl group). researchgate.net This introduces a basic center into the molecule, drastically altering its properties.

The cyano group can also participate in cycloaddition reactions . For example, [3+2] cycloadditions with azides can lead to the formation of tetrazole rings, which are important isosteres for carboxylic acids in medicinal chemistry.

Derivatization of the Hydroxyl Group

The phenolic hydroxyl group can be readily derivatized through etherification or esterification reactions.

Etherification , such as the Williamson ether synthesis, involves deprotonation of the hydroxyl group with a base (e.g., sodium hydride) followed by reaction with an alkyl halide to form an ether. This allows for the introduction of various alkyl or aryl groups at the 2-position.

Esterification of the hydroxyl group can be achieved by reacting it with an acyl chloride or an acid anhydride in the presence of a base. This transformation yields a phenolic ester, which can alter the electronic and steric properties of the molecule.

Functionalization of the Aromatic Ring System

The benzene ring of this compound is susceptible to electrophilic and, under certain conditions, nucleophilic aromatic substitution, allowing for the introduction of additional substituents.

Electrophilic Aromatic Substitution Reactions

The existing substituents on the aromatic ring direct the position of incoming electrophiles. wikipedia.org The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid and cyano groups are deactivating, meta-directing groups. smolecule.commasterorganicchemistry.com The interplay of these directing effects will determine the regioselectivity of the substitution. Given the strong activating nature of the hydroxyl group, electrophilic substitution is most likely to occur at the positions ortho and para to it. The position para to the hydroxyl group (position 5) is sterically accessible. The position ortho to the hydroxyl group (position 1) is already substituted. Therefore, substitution at position 5 is generally favored.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like bromine in the presence of a Lewis acid or N-bromosuccinimide.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although the deactivating nature of the cyano and carboxylic acid groups can make these reactions challenging.

Nucleophilic Aromatic Substitution Reactions

While less common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAᵣ) can occur if the ring is sufficiently activated by strong electron-withdrawing groups. chemistrysteps.comorganicchemistrytutor.compressbooks.pub The cyano group provides some electron-withdrawing character. The presence of other strong electron-withdrawing groups, or the use of very strong nucleophiles, could facilitate the displacement of a suitable leaving group (like a halogen) from the ring. organicchemistrytutor.com

There are two primary mechanisms for nucleophilic aromatic substitution:

Addition-Elimination (SNAᵣ): This mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. chemistrysteps.compressbooks.pub For this to occur on the this compound backbone, a derivative with a good leaving group, such as a halogen, would be required. The electron-withdrawing nature of the cyano and carboxyl groups would help to stabilize the negative charge in the Meisenheimer complex. pressbooks.pub

Elimination-Addition (Benzyne Mechanism): This pathway involves the formation of a highly reactive benzyne intermediate through the elimination of a proton and a leaving group from adjacent positions, followed by the addition of a nucleophile. chemistrysteps.com This typically requires very strong basic conditions. chemistrysteps.com

A third, less common mechanism is Radical-Nucleophilic Aromatic Substitution (SᵣN1) , which proceeds through a radical anion intermediate. wikipedia.org This type of reaction is initiated by an electron source and is not dependent on the presence of strong electron-withdrawing groups. wikipedia.org

Table 2: Summary of Aromatic Ring Functionalization

Reaction Type Description Key Features

| Electrophilic Aromatic Substitution | An electrophile replaces a hydrogen atom on the aromatic ring. | - Directed by existing substituents.

  • Hydroxyl group is activating and ortho, para-directing.
  • Cyano and carboxylic acid groups are deactivating and meta-directing. | | Nucleophilic Aromatic Substitution (SNAᵣ) | A nucleophile replaces a leaving group on the aromatic ring via an addition-elimination mechanism. | - Requires a good leaving group on the ring.
  • Favored by strong electron-withdrawing groups. | | Nucleophilic Aromatic Substitution (Benzyne) | Proceeds through an elimination-addition mechanism involving a benzyne intermediate. | - Requires a good leaving group and very strong base. | | Radical-Nucleophilic Aromatic Substitution (SᵣN1) | A substitution reaction involving a radical anion intermediate. | - Does not require strong electron-withdrawing groups. |
  • Directed Ortho Metalation Strategies

    Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. organic-chemistry.org

    For this compound, the molecule presents multiple potential directing groups: the carboxylic acid, the hydroxyl group, and the cyano group. The hydroxyl and carboxylic acid groups are known to be effective DMGs. nih.govorganic-chemistry.org However, the unprotected carboxylic acid and phenol can be deprotonated by the strong organolithium base, which can interfere with the desired ortho-lithiation. nih.gov To overcome this, protection of the hydroxyl and/or carboxylic acid groups is often necessary.

    A common strategy involves the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether, which is a more efficient directing group than the free hydroxyl. cdnsciencepub.comcdnsciencepub.com This strategy has been successfully applied to the synthesis of 3-substituted salicylic acids. cdnsciencepub.comcdnsciencepub.comresearchgate.net In an analogous approach for this compound, the hydroxyl group could be protected with a MOM group. Subsequent treatment with an organolithium reagent would be expected to direct metalation to the C6 position, ortho to the MOM ether. Quenching with an electrophile followed by deprotection would yield a 6-substituted this compound derivative.

    Alternatively, the carboxylate group itself can act as a powerful directing group. organic-chemistry.org Studies on 2-methoxybenzoic acid have shown that treatment with s-BuLi/TMEDA leads to deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.org A similar strategy could be envisioned for a protected form of this compound, where the hydroxyl group is protected, to direct functionalization to the C3 position if the directing power of the carboxylate surpasses that of the protected hydroxyl and cyano groups.

    The cyano group itself can also function as a directing group in ortho-metalation, although it is considered a moderate DMG. organic-chemistry.orgusp.br The competition between the different directing groups on the this compound scaffold would influence the regioselectivity of the metalation.

    Table 1: Potential Directed Ortho-Metalation Strategies for this compound Analogs

    Directing GroupProtecting Group (if any)Expected Site of MetalationPotential ElectrophilesResulting Derivative
    HydroxylMethoxymethyl (MOM)C6Alkyl halides, Aldehydes, CO26-substituted-3-cyano-2-hydroxybenzoic acid
    Carboxylic AcidNone (as carboxylate)C3I2, Silyl chlorides, Stannyl chlorides3-substituted-2-hydroxybenzoic acid (cyano group may influence)
    CyanoHydroxyl and Carboxylic acid protectedC4Ketones, Disulfides4-substituted-3-cyano-2-hydroxybenzoic acid derivative

    Combinatorial Chemistry Approaches utilizing this compound

    Combinatorial chemistry is a powerful set of techniques used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govajprd.com This approach is widely used in drug discovery and materials science. nih.gov this compound, with its multiple functional groups, represents a versatile scaffold for the construction of such libraries.

    Synthesis of Libraries of Derivatives

    The synthesis of compound libraries from this compound can be achieved through various strategies, often employing solid-phase synthesis to simplify purification. rsc.org In a typical solid-phase approach, the carboxylic acid group of this compound would be anchored to a solid support, such as a polystyrene resin. rsc.orgnih.gov The hydroxyl and cyano groups are then available for chemical modification.

    For instance, the hydroxyl group can be alkylated or acylated with a diverse set of reagents. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, further expanding the chemical diversity of the library. By employing a "split-and-mix" strategy, a vast number of unique compounds can be generated. rsc.orgprovidencecollegecalicut.ac.in In this method, the resin beads are divided into portions, each reacting with a different building block. The portions are then recombined, mixed, and split again for the next reaction step, leading to an exponential increase in the number of compounds. rsc.org

    Analogous approaches have been successfully used with other hydroxybenzoic acids. For example, a library of 2001 compounds was synthesized using 3-amino-5-hydroxybenzoic acid as the core structure, where the amino and hydroxy positions were variably substituted. nih.govresearcher.life Similarly, libraries of 2,5-substituted benzoic acid derivatives have been designed and synthesized as inhibitors of anti-apoptotic proteins. nih.gov These examples highlight the feasibility of using substituted benzoic acids as scaffolds for combinatorial library synthesis.

    High-Throughput Synthesis and Screening Methodologies

    High-throughput synthesis (HTS) is the automated process of rapidly preparing large numbers of compounds, often in parallel. rroij.com This is typically coupled with high-throughput screening, where the synthesized compounds are rapidly tested for their biological activity or other desired properties. rroij.com

    For libraries derived from this compound, HTS methodologies would involve the use of robotic liquid handlers to dispense reagents into microtiter plates, where the reactions are carried out. providencecollegecalicut.ac.in Microwave-assisted synthesis can also be employed to accelerate reaction times, which is particularly useful for solid-phase synthesis. acs.org

    Once the library is synthesized, high-throughput screening can be used to identify "hit" compounds with desired activities. rroij.com For example, if the library is designed to find enzyme inhibitors, the compounds can be assayed against the target enzyme in a multi-well plate format, with the enzyme activity measured by a change in fluorescence or absorbance.

    The development of such libraries from this compound could lead to the discovery of novel compounds with applications in various fields. For instance, derivatives of salicylic acid, a related compound, have been explored for a wide range of biological activities. nih.govsci-hub.se

    Table 2: Illustrative Combinatorial Library from this compound

    Scaffold PositionBuilding Block Set 1 (R1 on Hydroxyl)Building Block Set 2 (Modification of Cyano)Resulting Compound Structure
    C2-OHMethyl, Ethyl, BenzylHydrolyzed to COOH3-(COOH)-2-(OR1)-benzoic acid
    C2-OHAcetyl, BenzoylReduced to CH2NH23-(CH2NH2)-2-(OCOR1)-benzoic acid
    C3-CNUnmodifiedConverted to Tetrazole3-(Tetrazolyl)-2-hydroxybenzoic acid

    This table illustrates a simplified example of how a combinatorial library could be generated from this compound by modifying the hydroxyl and cyano groups.

    Computational and Theoretical Investigations of 3-cyano-2-hydroxybenzoic Acid and Its Derivatives

    Quantum Chemical Calculations

    Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. Methods like Density Functional Theory (DFT) are used to explore the electronic landscape of molecules, providing a basis for understanding their stability, reactivity, and spectroscopic properties.

    Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to understand the electronic structures and potential binding affinities of derivatives such as 3-cyano-2(1H)-pyridones. nih.govrsc.org Such studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic properties.

    Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

    For derivatives of 3-Cyano-2-hydroxybenzoic acid, such as 3-cyano-2(1H)-pyridones, DFT calculations have been used to determine these energy values. nih.gov For instance, the calculated HOMO-LUMO energy gaps for a series of 4,6-diaryl-3-cyano-2(1H)-pyridones were found to be around 3.83-3.84 eV, indicating a notable level of chemical stability. nih.gov In another study on a complex derivative, Ethyl 2-cyano-3-[5-{(2-hydroxy-benzoyl)-hydrazonomethyl}-1H-pyrrol-2-yl]-acrylate, the HOMO-LUMO gap was calculated to be 3.25 eV, reflecting its chemical reactivity. arabjchem.org

    Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Derivatives
    CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Reference
    4,6-diphenyl-3-cyano-2(1H)-pyridone-6.44-2.603.84 nih.gov
    4-(4-chlorophenyl)-6-phenyl-3-cyano-2(1H)-pyridone-6.61-2.793.83 nih.gov
    4-(4-bromophenyl)-6-phenyl-3-cyano-2(1H)-pyridone-6.60-2.783.83 nih.gov
    Ethyl 2-cyano-3-[5-{(2-hydroxy-benzoyl)-hydrazonomethyl}-1H-pyrrol-2-yl]-acrylate-5.77-2.523.25 arabjchem.org

    Natural Bonding Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and delocalization. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic importance through second-order perturbation theory. This analysis reveals insights into intramolecular bonding, charge transfer, and hyperconjugative interactions that contribute to molecular stability. arabjchem.org

    In a study of a derivative containing a salicylhydrazide moiety, NBO analysis was performed to explore conjugative and hyperconjugative interactions. arabjchem.org The analysis showed significant stabilization energies from interactions, such as those between the lone pair of the oxygen atom (LP(1) O1) and the antibonding orbitals of adjacent bonds (e.g., π(C2-C3)). These interactions indicate charge delocalization from the oxygen to the ring system, a key feature in such molecules. For example, the interaction energy E(2) for LP(1) O1 → π(C2-C3) was calculated to be 23.39 kJ/mol, highlighting a strong resonance effect. arabjchem.org

    Table 2: Selected Second-Order Perturbation Theory Analysis from NBO for a Salicylhydrazide Derivative
    Donor NBO (i)Acceptor NBO (j)E(2) (kJ/mol)Reference
    LP(1) O1π(C2-C3)23.39 arabjchem.org
    LP(1) N5π(C11-N6)152.09 arabjchem.org
    π(C2-C3)π(C4-C9)75.14 arabjchem.org
    π(C5-C7)π(C2-C3)72.26 arabjchem.org

    Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, such as in optical switching and data storage. researchgate.netresearchgate.net Computational methods are crucial for predicting the NLO properties of molecules, which are governed by their response to an applied electric field. Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

    Organic molecules with electron donor and acceptor groups connected by a π-conjugated system often exhibit significant NLO responses. For this compound, the hydroxyl group acts as an electron donor and the cyano and carboxyl groups act as electron acceptors, suggesting potential for NLO activity. Theoretical calculations on related derivatives confirm this. For example, the first hyperpolarizability (β₀) of a salicylhydrazide derivative was computed to be 40.06 x 10⁻³⁰ esu, indicating a significant NLO response. arabjchem.org Such studies demonstrate that structural modifications can tune these properties, making computational screening an efficient tool for designing new NLO materials. researchgate.net

    Table 3: Calculated NLO Properties for a Salicylhydrazide Derivative
    ParameterCalculated ValueReference
    Dipole Moment (μ) (Debye)5.77 arabjchem.org
    First Hyperpolarizability (β₀) (x 10⁻³⁰ esu)40.06 arabjchem.org

    Natural Bonding Orbital (NBO) Analysis

    Molecular Modeling and Dynamics Simulations

    Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility and the corresponding energy landscapes.

    Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, which has rotatable hydroxyl and carboxyl groups, identifying the most stable conformers and the energy barriers between them is essential for understanding its properties and interactions.

    Computational methods can be used to scan the potential energy surface by systematically rotating specific dihedral angles. For example, a relaxed potential energy surface scan was performed on a related sensitizer molecule by rotating the C-C bond between a thiophene ring and a cyanoacrylic acid moiety, revealing activation energy barriers of about 13 kcal/mol. koreascience.kr For 3-(azidomethyl)benzoic acid, computational analysis highlighted the azidomethyl group as a source of conformational polymorphism, showing an appreciable energy barrier between different molecular arrangements found in its crystal structures. These analyses help to map out the energy landscape, identifying local and global energy minima that correspond to stable conformers and the transition states that connect them. This information is critical for predicting the predominant shapes a molecule will adopt in different environments.

    Molecular Dynamics Simulations for Solvent Interactions

    Molecular dynamics (MD) simulations are powerful computational tools used to understand the structural, dynamical, and thermodynamical properties of molecular systems. mdpi.com These simulations model the movement of atoms and molecules over time, providing insights into how they interact with their environment, such as a solvent. mdpi.com In the context of this compound and its derivatives, MD simulations can elucidate how these molecules behave in solution, which is crucial for predicting their behavior in biological systems.

    While specific MD simulation studies focusing solely on this compound's interaction with solvents are not extensively detailed in the provided search results, the principles of MD simulations for similar compounds, like benzoic acid derivatives, offer valuable insights. For instance, MD simulations have been used to study the self-association of benzoic acid in various solvents, revealing that the solvent environment significantly affects the stability of molecular dimers. researchgate.net These studies often employ techniques like combining MD with density functional theory (DFT) to analyze intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical in determining the behavior of these molecules in solution. researchgate.net

    The application of all-atom MD simulations, where every atom of the solute and solvent is explicitly modeled, allows for a detailed analysis of the forces and movements at the atomic level. mdpi.com Such simulations can reveal how the cyano and hydroxyl groups of this compound influence its interaction with water or other solvents, affecting its solubility and conformational stability. This understanding is fundamental for drug design, as the behavior of a drug in the aqueous environment of the body dictates its absorption, distribution, and ultimately, its therapeutic efficacy.

    Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

    Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. youtube.com

    SAR and QSAR models are developed to predict the biological activity of new compounds based on their structural features. For derivatives of 2-hydroxybenzoic acid, SAR studies have been crucial in optimizing their inhibitory activity against various biological targets. For example, in the development of SIRT5 inhibitors, it was found that the carboxylic acid and the adjacent hydroxyl group of the 2-hydroxybenzoic acid scaffold are essential for maintaining activity. nih.govresearchgate.net Further modifications, such as the introduction of electron-withdrawing groups, have been shown to enhance potency. nih.gov

    QSAR models take this a step further by creating mathematical equations that correlate structural descriptors with biological activity. mdpi.com These models can predict the activity of unsynthesized compounds, thereby guiding the design of more potent molecules. For instance, QSAR studies on hydroxybenzoic acid derivatives have used molecular descriptors to predict their antioxidant capacity. mdpi.com These predictive models are statistically validated to ensure their robustness and predictive power. nih.gov

    Table 1: SAR Insights for 2-Hydroxybenzoic Acid Derivatives

    Structural FeatureImpact on Biological ActivityReference
    Carboxylic acid and adjacent hydroxyl groupEssential for SIRT5 inhibitory activity nih.govresearchgate.net
    Electron-withdrawing groups at the para-positionIncreased potency for SIRT5 inhibition nih.gov
    Halogenation at the 3- and/or 5-positionIncreased PR-1a protein induction and TMV resistance researchgate.net
    Substitution on the 2-hydroxyl group or at the 4-positionReduced or eliminated PR-1a protein induction researchgate.net

    Pharmacophore modeling is a key component of ligand-based drug design, where a model is created based on the common structural features of active molecules. researchgate.netresearchgate.net This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. researchgate.net

    For derivatives of 2-hydroxybenzoic acid, pharmacophore models can be generated from a set of known active inhibitors. These models then serve as 3D queries to screen virtual libraries of compounds to identify new potential inhibitors. nih.gov The process involves generating multiple pharmacophore hypotheses and validating them to select the best model. ugm.ac.id This approach has been successfully used to discover inhibitors for various targets, including cytosolic phospholipase A2α. nih.gov The identified hits from virtual screening can then be synthesized and tested for their biological activity, demonstrating the power of this approach in accelerating drug discovery. nih.gov

    Pharmacophore models can be characterized by features such as hydrophobic atoms, aromatic rings, and hydrogen bond acceptors and donors. researchgate.net For example, a pharmacophore model might consist of four hydrophobic atoms, two aromatic rings, and five hydrogen bond acceptors. researchgate.net

    Predictive Models for Biological Activity based on Structural Features

    Molecular Docking Studies with Biological Targets

    Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule (receptor), such as a protein. nih.gov

    Molecular docking studies have been instrumental in understanding the interaction of benzoic acid derivatives with various biological targets, including the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation and cancer. nih.govmdpi.com These studies reveal the specific amino acid residues in the active site that interact with the ligand.

    For example, docking studies of various inhibitors with the COX-2 enzyme have shown the importance of hydrogen bonding and hydrophobic interactions. scirp.org Specific residues like Ser530, Tyr385, Gln192, and Leu352 in the COX-2 active site have been identified as crucial for inhibitor binding. researchgate.net The cyano group of a ligand, for instance, can form a hydrogen bond with Tyr385. researchgate.net The analysis of these interactions helps in explaining the selectivity of certain inhibitors for COX-2 over the COX-1 isoform. mdpi.com

    Table 2: Key Amino Acid Interactions in COX-2 Inhibition

    Amino Acid ResidueType of InteractionReference
    Ser530Hydrogen Bonding researchgate.net
    Tyr385Hydrogen Bonding researchgate.net
    Arg513Arene-Cation Interaction nih.gov
    His90Hydrogen Bonding nih.gov
    Val523Hydrophobic Interaction scirp.org

    A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, which is often expressed as a docking score or binding energy. biorxiv.orgarxiv.org A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com Computational methods are continuously being developed to improve the accuracy of binding affinity prediction. biorxiv.orgmdpi.com

    Docking studies can identify "interaction hotspots" within the binding site—regions that are critical for ligand binding. These hotspots are often characterized by a concentration of favorable interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net For instance, in the context of SIRT5 inhibitors, molecular docking revealed that the carboxylate group of a 2-hydroxybenzoic acid derivative forms a salt bridge with Arg105, while the hydroxyl group forms a hydrogen bond with Val221. nih.gov These specific interactions are key to the compound's inhibitory activity.

    The predicted binding affinities and interaction patterns from docking studies provide valuable guidance for the rational design and optimization of new inhibitors with improved potency and selectivity. researchgate.net

    Ligand-Protein Interaction Analysis (e.g., COX-2 receptor)

    In-silico Prediction of Biological Properties and Potential Toxicities

    The computational evaluation of this compound and its derivatives has become an essential step in assessing their potential as therapeutic agents. Through various in-silico methods, researchers can predict biological activity profiles, drug-like characteristics, and potential toxicities, thereby guiding further experimental studies.

    Computational Assessment of Biological Activity Profiles

    In-silico techniques such as molecular docking and the prediction of activity spectra for substances (PASS) are instrumental in identifying the likely biological targets of novel compounds. These methods help to elucidate the molecular mechanisms that may underlie their pharmacological effects.

    Molecular docking studies on derivatives of 2-hydroxybenzoic acid have identified them as potential selective inhibitors of SIRT5, a sirtuin deacetylase involved in metabolic pathways. nih.govscispace.com Docking analyses revealed that the carboxylate group of these derivatives forms crucial electrostatic and hydrogen bond interactions with key residues like Arg105 and Tyr102 within the SIRT5 substrate-binding pocket. nih.gov The adjacent hydroxyl group was also found to be essential for maintaining this inhibitory activity. nih.gov Further modifications, such as the introduction of a thiourea group, were predicted to enhance binding affinity and water solubility. nih.gov

    In a similar vein, derivatives of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide were investigated as potential inhibitors of β-N-acetyl-D-hexosaminidase (OfHex1), a key enzyme in the molting process of insects. sci-hub.se Molecular docking simulations indicated that the cyano group is essential for inhibitory activity, forming hydrogen bonds with Tyr475 and engaging in π-π stacking with Trp490. sci-hub.se

    Computational screening of various benzoic acid derivatives has also suggested potential antiviral activity against the SARS-CoV-2 main protease. mdpi.comnih.gov These studies predict the binding affinity and interactions with amino acid residues in the active site of the enzyme. mdpi.comnih.gov Furthermore, in-silico studies on ortho, meta, and para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids predicted them to be active as Nuclear Receptor Ligands. japsonline.com The bioactivity scores, which suggest the probability of a compound being active, were greater than 0.00 for these derivatives, indicating a high likelihood of activity. japsonline.com A higher bioactivity score is associated with a greater probability that the compound will be active in experimental assays. japsonline.com

    The PASS tool predicts a wide range of biological activities based on a compound's structure. For a given compound, it provides a probability of it being active (Pa) or inactive (Pi) for various biological functions. mdpi.com Activities with a Pa greater than Pi are considered probable. mdpi.com For instance, if a compound has a Pa of 0.9 for a specific activity, it suggests a 90% chance of being correct in assuming the compound is active. way2drug.com This approach allows for the screening of compounds against a vast number of potential biological targets. mdpi.com

    Table 1: Predicted Biological Activities and Bioactivity Scores for Selected Benzoic Acid Derivatives

    Compound/Derivative ClassPredicted Biological Target/ActivityKey FindingSource
    2-Hydroxybenzoic acid derivativesSIRT5 InhibitionCarboxylate and hydroxyl groups are essential for binding to Arg105 and Tyr102. nih.gov
    N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamideβ-N-acetyl-D-hexosaminidase (OfHex1) InhibitionThe cyano group is crucial for inhibitory activity, interacting with Tyr475 and Trp490. sci-hub.se
    Benzoic acid derivativesSARS-CoV-2 Main Protease InhibitionPredicted to bind to the active site of the viral protease. mdpi.comnih.gov
    (2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acidsNuclear Receptor LigandBioactivity scores > 0.00, with the ortho and para derivatives showing the highest score (0.15). japsonline.com

    Prediction of Drug-like Properties (e.g., ADME for related compounds)

    The assessment of drug-like properties, including Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical component of in-silico analysis. These predictions help to evaluate the pharmacokinetic profile of a compound and identify potential liabilities early in the drug discovery process.

    Computational tools are widely used to predict whether a compound adheres to established guidelines for drug-likeness, such as Lipinski's Rule of Five. scispace.com Studies on derivatives like ortho, meta, and para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids have shown that they generally obey Lipinski's rule, indicating good potential for oral bioavailability. japsonline.comresearchgate.net Similarly, in-silico analysis of 5-acetamido-2-hydroxy benzoic acid derivatives also predicted favorable oral bioavailability. mdpi.com

    In-silico toxicity prediction is another crucial aspect. Various computational models and web servers, such as ADMETlab and ProTox-II, are used to estimate the potential for adverse effects like hepatotoxicity, mutagenicity, and carcinogenicity. nih.govnih.gov For instance, an investigation into 3-phenoxybenzoic acid and its metabolites used such tools to predict a range of toxicological endpoints, including potential for reproductive dysfunction and neurotoxicity, based on high gastrointestinal absorption and the ability to cross the blood-brain barrier. nih.gov These predictions are based on probabilities and the similarity of the query compound to substances with known toxic effects. nih.gov For example, a prediction of carcinogenicity with a probability of 0.70 suggests a high similarity to known carcinogens. nih.gov

    Table 2: Predicted ADME and Drug-Likeness Properties for this compound and Related Derivatives

    Compound/Derivative ClassPropertyPredicted Value/OutcomeSource
    This compoundTopological Polar Surface Area (TPSA)81.32 Ų chemscene.com
    LogP0.96208 chemscene.com
    Hydrogen Bond Acceptors3 chemscene.com
    Hydrogen Bond Donors2 chemscene.com
    Rotatable Bonds1 chemscene.com
    (2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acidsLipinski's Rule of FiveCompliant japsonline.com
    5-acetamido-2-hydroxy benzoic acid derivativesOral BioavailabilityPredicted to be good mdpi.com
    ADME PropertiesData available for absorption and distribution mdpi.com
    3-phenoxybenzoic acidToxicity ProfilePredicted potential for various toxicities based on high GI absorption and BBB penetration. nih.gov

    Biological Activity and Pharmacological Potential of 3-cyano-2-hydroxybenzoic Acid and Its Derivatives

    Antimicrobial Activity Investigations

    Derivatives of hydroxybenzoic acid have been recognized for their antimicrobial properties, which are influenced by the nature and position of substituent groups on the benzene ring. ppor.azresearchgate.net The introduction of a cyano group, in conjunction with a hydroxyl group, presents a unique chemical architecture that has been explored for its potential to inhibit the growth of various microorganisms.

    Antibacterial Efficacy Studies

    The antibacterial potential of hydroxybenzoic acid derivatives has been a subject of considerable research. rasayanjournal.co.in Studies have shown that these compounds can exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. rasayanjournal.co.inmdpi.com For instance, research on various hydroxybenzoic acid derivatives has demonstrated their ability to act against bacteria through several mechanisms, including the disruption of the bacterial cell wall, alteration of cytoplasmic membrane permeability, and inhibition of nucleic acid synthesis. mdpi.com

    The minimum inhibitory concentration (MIC) is a key metric used to quantify antibacterial efficacy. Studies on related hydroxybenzoic acid derivatives have reported MIC values against various bacterial strains. For example, in a study of several hydroxybenzoic acid derivatives, MIC values against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Salmonella enteritidis were determined. mdpi.com Specifically, 2,4-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid showed strong antimicrobial properties against these strains at a concentration of 2 mg/mL. mdpi.com Similarly, good results were observed for 3,5-dihydroxybenzoic acid, with only a slightly higher MIC of 3 mg/mL for P. aeruginosa. mdpi.com

    It is important to note that the specific antibacterial activity of 3-Cyano-2-hydroxybenzoic acid itself requires more targeted investigation to fully elucidate its spectrum of activity and potency against various bacterial pathogens. However, the existing data on analogous compounds provides a strong rationale for its potential as an antibacterial agent.

    Table 1: Minimum Inhibitory Concentration (MIC) of Selected Hydroxybenzoic Acid Derivatives Against Various Microorganisms

    CompoundE. coli (mg/mL)P. aeruginosa (mg/mL)S. aureus (mg/mL)B. subtilis (mg/mL)S. enteritidis (mg/mL)C. albicans (mg/mL)
    2,4-dihydroxybenzoic acid222222
    3,4-dihydroxybenzoic acid222222
    3,5-dihydroxybenzoic acid232222

    Data sourced from a study on various hydroxybenzoic acid derivatives. mdpi.com

    Antifungal and Antiviral Activity Assessments

    Beyond antibacterial action, the broader antimicrobial profile of hydroxybenzoic acid derivatives extends to antifungal and antiviral activities. researchgate.net Phenolic compounds, in general, are known to possess antifungal properties. nih.gov For instance, studies have investigated the antifungal activity of hydroxybenzoic acids against species like Candida albicans, with MIC values being determined. mdpi.com

    The antiviral potential of benzoic acid derivatives has also been explored. Research has shown that certain derivatives can inhibit viruses such as the influenza A virus. nih.gov One study identified a benzoic acid derivative, NC-5, that demonstrated antiviral activity against different strains of influenza A, including an oseltamivir-resistant mutant. nih.gov The mechanism of action was linked to the inhibition of neuraminidase, which is crucial for virus release. nih.gov While these findings are promising for the broader class of benzoic acid derivatives, specific studies on the antifungal and antiviral activities of this compound are necessary to determine its specific efficacy.

    Mechanisms of Antimicrobial Action

    The ways in which antimicrobial agents work are varied and complex. For phenolic compounds like hydroxybenzoic acid derivatives, several mechanisms have been proposed. mdpi.com A primary mode of action is the disruption of the bacterial cell membrane. mdpi.com This can lead to an increase in membrane permeability, causing the leakage of essential intracellular components and ultimately cell death. mdpi.com

    Another significant mechanism involves the inhibition of bacterial enzymes and the disruption of metabolic pathways. nih.gov For example, some antibiotics interfere with the synthesis of folic acid, a crucial vitamin for bacteria. nih.gov Furthermore, damage to bacterial DNA and the inhibition of protein synthesis are other ways these compounds can exert their antimicrobial effects. mdpi.comnih.gov The presence of different functional groups on the benzoic acid ring can influence which of these mechanisms is predominant. mdpi.com

    Antioxidant and Pro-oxidant Research

    The balance between antioxidant and pro-oxidant effects is a critical aspect of the biological activity of many phenolic compounds. acs.org These compounds can act as a double-edged sword, offering protective antioxidant effects under certain conditions while promoting oxidative damage in others. scirp.org

    Radical Scavenging Assays (e.g., DPPH, ABTS)

    The antioxidant activity of chemical compounds is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods used for this purpose. nih.govmdpi.com

    In the DPPH assay, antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com Studies on various hydroxybenzoic acids have shown that their radical scavenging activity is influenced by the number and position of hydroxyl groups. nih.gov For example, compounds with hydroxyl groups in the ortho and para positions tend to show higher antioxidant activity. nih.gov

    The ABTS assay involves the reduction of the ABTS radical cation, which also results in a color change. mdpi.com Research has indicated that at a concentration of 50 μM, many hydroxybenzoic acids exhibit significant scavenging properties against the ABTS radical, with some showing over 60% inhibition. mdpi.comnih.gov The highest activity in this assay was observed for derivatives like 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. mdpi.comnih.gov

    Table 2: Radical Scavenging Activity of Selected Hydroxybenzoic Acids

    Compound (at 50 µM)DPPH Radical Scavenging (IC50 in µM)ABTS Radical Scavenging (% Inhibition)
    2,3-DHB> 2.4286.40
    2,4-DHB> 120,00016.17
    2,5-DHB> 2.4280.11
    2,6-DHB< 10008.12
    3,4-DHB> 2.4274.51
    3,5-DHB> 100060.39
    3,4,5-THB2.42 ± 0.0879.50

    Data represents findings from studies on various dihydroxybenzoic (DHB) and trihydroxybenzoic (THB) acids. mdpi.comnih.gov

    Ferric-Reducing Antioxidant Power (FRAP) and Cupric-Reducing Antioxidant Power (CUPRAC) Assays

    The FRAP and CUPRAC assays are based on the ability of an antioxidant to reduce a metal ion, specifically Fe(III) to Fe(II) in the FRAP assay and Cu(II) to Cu(I) in the CUPRAC assay. nih.govmdpi.com These assays provide a measure of the total antioxidant capacity of a compound.

    The CUPRAC method has been highlighted as a reliable marker of total antioxidant capacity. nih.gov In studies of hydroxybenzoic acids, the CUPRAC antioxidant capacity was found to vary significantly depending on the structure of the compound. nih.gov For instance, 3,4,5-trihydroxybenzoic acid (gallic acid) demonstrated the highest antioxidant capacity in the CUPRAC assay among the tested compounds. nih.gov In contrast, derivatives like 2,4-dihydroxybenzoic acid and 3,5-dihydroxybenzoic acid showed lower reducing power. mdpi.comnih.gov These results further underscore the structure-activity relationship in the antioxidant potential of these molecules.

    Table 3: Cupric-Reducing Antioxidant Power (CUPRAC) of Selected Hydroxybenzoic Acids

    Compound (at 50 µM)CUPRAC Value (µM of Trolox equivalents)
    2,3-DHB60.83
    2,4-DHB< 20.51
    2,5-DHB68.77
    2,6-DHB< 20.51
    3,4-DHB60.53
    3,5-DHB< 20.51
    3,4,5-THB73.85

    Data sourced from research on various dihydroxybenzoic (DHB) and trihydroxybenzoic (THB) acids. mdpi.comnih.gov

    Modulation of Oxidative Stress Pathways

    Derivatives of this compound have been investigated for their potential to modulate oxidative stress, a key factor in various pathological conditions. Some studies suggest that these compounds can influence cellular oxidative stress levels, which in turn affects cell survival and apoptosis. For instance, certain dihydroxybenzoic acids, which are structurally related to this compound, have demonstrated the ability to activate the Nrf2 signaling pathway. nih.gov This pathway is crucial for increasing the expression of antioxidant enzymes, thereby reducing oxidative stress and associated inflammation. nih.gov Specifically, 2,3-dihydroxybenzoic acid has been shown to decrease the activation of the transcription factor NF-κB induced by hydrogen peroxide, a key player in inflammatory processes. nih.gov While direct studies on this compound's effect on the Nrf2 pathway are not extensively documented, the activity of its analogs suggests a potential mechanism for oxidative stress modulation. nih.govnih.gov

    Anti-inflammatory and Analgesic Investigations

    The anti-inflammatory and analgesic potential of this compound and its derivatives has been a subject of scientific inquiry. ekb.egmdpi.comorientjchem.org These compounds are structurally related to salicylic acid, a well-known anti-inflammatory agent. nih.gov

    The anti-inflammatory properties of derivatives of this compound have been evaluated using various experimental models. In a study involving a flexible 3-cyano-2-pyridone based model, significant in vivo anti-inflammatory activity was observed. rsc.org Another study on N'-acylhydrazone derivatives, which can be synthesized from cyano-containing compounds, demonstrated a reduction in leukocyte migration in a carrageenan-induced peritonitis model in mice. nih.gov Specifically, the compound N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) reduced leukocyte migration by 59% and 52% at doses of 10 and 20 mg/kg, respectively. nih.gov This compound also showed a 66% reduction in cell migration in a subcutaneous air pouch assay. nih.gov Furthermore, some hydroxybenzoic acid derivatives have been shown to exert anti-inflammatory effects by reducing the production of inflammatory mediators like IL-6 and suppressing inflammatory gene expression through pathways involving NF-κB. mdpi.com For example, protocatechuic acid, a dihydroxybenzoic acid, has been shown to suppress the production of proinflammatory cytokines like TNF-α and IL-1β in cell models. nih.gov

    A key mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is overexpressed in inflammatory conditions. nih.govnih.gov Derivatives of this compound have been investigated as potential COX inhibitors. ekb.egmdpi.comorientjchem.org

    Docking studies have been performed to evaluate the binding affinity of 3-cyano-2-pyridone derivatives within the active site of the COX-2 enzyme. rsc.org Some quinazolinone derivatives have demonstrated significant suppression of the COX-2 enzyme, with some showing over 80% inhibition. nih.gov Molecular docking of one such derivative revealed hydrogen bonding with key amino acid residues, Tyr355 and Arg120, in the COX-2 active site. nih.gov

    Several studies have reported the COX-2 inhibitory activity of various heterocyclic compounds derived from or related to cyano-benzoic acid structures. For instance, certain quinoline acetohydrazide and hydrazone derivatives exhibited potent COX-2 inhibition with IC50 values of 0.13 µM and 0.14 µM, which is more potent than a standard drug with an IC50 of 0.38 µM. nih.gov Similarly, some pyrazole derivatives have shown selective COX-2 inhibition. acs.org For example, one pyrazole derivative, PYZ16, had a COX-2 IC50 of 0.52 µM and a selectivity index of 10.73, outperforming the standard drug celecoxib in that study. nih.govacs.org Another series of pyrazole derivatives also showed potent and selective COX-2 inhibition. acs.org

    The following table summarizes the COX-2 inhibitory activity of selected derivatives from various studies.

    Compound/Derivative ClassIC50 (µM) for COX-2Selectivity Index (SI)Reference
    Quinoline acetohydrazide derivative 610.13Not Reported nih.gov
    Quinoline acetohydrazide derivative 620.14Not Reported nih.gov
    Pyrazole derivative 271.0980.03 nih.gov
    Pyrazole derivative PYZ160.5210.73 nih.govacs.org
    Pyrazole derivative PYZ187.07>4.24 acs.org
    Dihydropyrazole sulfonamide PYZ200.33Not Reported acs.org
    Dihydropyrazolyl-thiazolinone PYZ320.5Not Reported acs.org
    1,3,4-Oxadiazole derivative ODZ20.48132.83 nih.gov
    Celecoxib (Reference)0.26 - 0.789.51 - 95.84 nih.govnih.govacs.org

    IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The Selectivity Index (SI) is the ratio of COX-1 IC50 to COX-2 IC50; a higher SI indicates greater selectivity for COX-2.

    The analgesic properties of derivatives related to this compound have also been explored. mdpi.com In a formalin-induced pain model in mice, the N'-acylhydrazone derivative JR19 reduced the pain response by 39%, particularly in the inflammatory phase of the test. nih.gov This suggests a peripheral analgesic effect linked to its anti-inflammatory properties. nih.gov Another study on 5-acetamido-2-hydroxy benzoic acid derivatives, which are structurally similar, showed a reduction in acetic acid-induced writhing in mice, a common model for screening peripheral analgesics. mdpi.com One such derivative, at doses of 20 and 50 mg/kg, reduced painful activity by 74% and 75%, respectively. mdpi.com

    Evaluation of Cyclooxygenase (COX) Inhibition

    Cytotoxicity and Anticancer Research

    Derivatives of this compound have emerged as a promising scaffold in anticancer research, with numerous studies investigating their cytotoxic effects against various cancer cell lines. uc.pt

    A variety of derivatives containing the this compound motif or related structures have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. uc.pt

    One study reported on 3-cyano-2(1H)-pyridones, which can be synthesized from related precursors, showing promising activity against non-small-cell lung and breast cancer cell lines. nih.gov Specifically, compounds 4a and 4c in that study exhibited growth inhibition percentages of 54.35% against the HOP-92 (lung cancer) cell line and 40.25% against the MCF-7 (breast cancer) cell line, respectively. nih.gov

    In another study, new 3-cyano-2-substituted pyridines were synthesized, and their anticancer activities were evaluated. nih.gov The benzohydrazide derivative 9a showed potent growth inhibition in the human breast cancer cell line MCF-7 with an IC50 value of 2 µM, and it displayed lower cytotoxicity towards normal breast epithelial cells (MCF-12a). nih.gov

    Derivatives of 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2(1H)-thione have also been screened. orientjchem.org Compounds 7b and 8a from this series were found to be the most potent inhibitors against the human lung carcinoma cell line A549, with IC50 values of 0.87 µg/ml and 0.83 µg/ml, respectively. orientjchem.org

    The table below presents a summary of the in vitro anticancer activity of selected derivatives.

    Compound/DerivativeCancer Cell LineActivity (IC50 or % Inhibition)Reference
    Derivative 27A549 (Lung)IC50 = 4.94 µM nih.gov
    Derivative 27SiHa (Cervical)IC50 = 4.54 µM nih.gov
    Derivative 27COLO-205 (Colon)IC50 = 4.86 µM nih.gov
    Derivative 27HepG2 (Liver)IC50 = 2.09 µM nih.gov
    3-Cyano-2(1H)-pyridone 4aHOP-92 (Lung)54.35% GI nih.gov
    3-Cyano-2(1H)-pyridone 4cMCF-7 (Breast)40.25% GI nih.gov
    Benzohydrazide derivative 9aMCF-7 (Breast)IC50 = 2 µM nih.gov
    2-Thioxo-1,2-dihydropyridine-3-carbonitrile 7bA549 (Lung)IC50 = 0.87 µg/ml orientjchem.org
    2-Oxo-1,2-dihydropyridine-3-carbonitrile 8aA549 (Lung)IC50 = 0.83 µg/ml orientjchem.org

    IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. GI% refers to the percentage of growth inhibition.

    Apoptotic and Antimitotic Effects

    Derivatives of this compound have demonstrated notable apoptotic and antimitotic activities in various cancer cell lines. For instance, new 3-cyano-2-substituted pyridine derivatives have been synthesized and evaluated for their anti-cancer properties. One such derivative, a benzohydrazide compound, was found to induce growth inhibition in the MCF-7 human breast cancer cell line with an IC50 value of 2 μM, while exhibiting lower cytotoxicity towards normal breast epithelial cells (MCF-12a). nih.gov This compound was observed to induce morphological changes characteristic of apoptosis in MCF-7 cells in a dose- and time-dependent manner. nih.gov

    Further investigation into the apoptotic mechanism revealed that these derivatives can trigger the intrinsic apoptotic pathway. researchgate.net For example, compound S4, a hydroxybenzoic acid derivative, was shown to arrest HCT-116 colorectal cancer cells in the G2/M phase of the cell cycle. researchgate.net Similarly, the benzohydrazide derivative 9a arrested MCF-7 cells in the G1 phase, which was supported by the increased expression of p21 and p27 and reduced expression of CDK2 and CDK4. nih.gov

    Studies on other related structures, such as cyanidin 3-glycoside (C3G), have also shown dose-dependent cytotoxic effects on the MCF-7 cell line, inducing apoptosis in over 51.5% of cells after 24 hours of exposure. archivesofmedicalscience.com This was accompanied by an increase in the expression of pro-apoptotic genes like p53, Bax, and Caspase-3, and a decrease in the anti-apoptotic gene Bcl2. archivesofmedicalscience.com

    Mechanisms of Cytotoxicity

    The cytotoxic mechanisms of this compound derivatives are multifaceted, primarily revolving around the induction of apoptosis through various signaling pathways. A key mechanism involves the activation of the mitochondrial apoptotic pathway. The benzohydrazide derivative 9a was found to significantly upregulate the expression of p53 and Bax, while downregulating Bcl-2 and Mdm-2. nih.gov This led to an increased release of cytochrome c from the mitochondria into the cytoplasm, a critical step in initiating apoptosis. nih.gov

    Furthermore, this compound was shown to increase the expression of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov Conversely, it did not significantly affect the expression of proteins involved in the death receptor pathway, such as procaspase-8, caspase-8, and FAS, suggesting a primary reliance on the mitochondrial pathway. nih.gov The inhibition of the PI3K/Akt signaling pathway is another identified mechanism, as evidenced by the reduced expression of phospho-AKT and β-catenin in a dose-dependent manner. nih.gov

    Other hydroxybenzoic acid derivatives have been reported to inhibit histone deacetylases (HDACs), leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis. researchgate.net Additionally, some derivatives have been shown to inhibit the expression of genes related to migration and angiogenesis, such as matrix metalloproteinase (MMP)-9 and vascular endothelial growth factor (VEGF). nih.gov

    Table 1: Cytotoxic Effects of this compound Derivatives and Related Compounds

    Compound/Derivative Cell Line Effect IC50 Value
    Benzohydrazide derivative 9a MCF-7 (Breast Cancer) Growth inhibition, Apoptosis induction 2 μM
    Benzohydrazide derivative 9a MCF-12a (Normal Breast) Lower cytotoxicity 7.5 ± 0.25 μM
    Compound S4 HCT-116 (Colorectal Cancer) Cytotoxicity, G2/M phase arrest Comparable to Erlotinib
    Hydroxybenzoic acid derivative 8 DLD-1 (Colorectal), HeLa (Cervical), MCF-7 (Breast) Cytotoxicity 25.05 µM, 23.88 µM, 48.36 µM
    Hydroxybenzoic acid derivative 9 HeLa (Cervical) Cytotoxicity 37.67 µM
    Hydroxybenzoic acid derivative 10 DLD-1 (Colorectal), HeLa (Cervical) Cytotoxicity 27.26 µM, 19.19 µM

    Enzyme Inhibition and Receptor Modulation Studies

    Investigations into Specific Enzyme Targets (e.g., Glucagon Receptors)

    A significant area of research for derivatives of this compound has been their role as antagonists of the human glucagon receptor (hGluR). nih.govacs.org The glucagon receptor, a G-protein coupled receptor, is a key target for the treatment of type 2 diabetes due to its role in regulating hepatic glucose output. acs.orgnih.gov

    Researchers have identified alkylidene hydrazides as non-peptidyl antagonists of the human glucagon receptor, capable of blocking glucagon-receptor-mediated cAMP production and glucose metabolism. nih.gov Through optimization of these alkylidene hydrazide-based antagonists, a highly potent and orally available derivative, 3-cyano-4-hydroxybenzoic acid [1-(2,3,5,6-tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide (compound 74, NNC 25-2504), was discovered. nih.govacs.org This compound demonstrated high potency as a noncompetitive antagonist of both the human and rat glucagon receptors, with IC50 values of 2.3 nM and 430 pM, respectively. nih.govacs.org Furthermore, it competitively inhibited glucagon-stimulated glucose production in isolated primary rat hepatocytes with a Ki of 14 nM. nih.govacs.org

    Another derivative, 4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid (Xanthine oxidase-IN-1), has been identified as a potent inhibitor of xanthine oxidase, with an IC50 of 6.5 nM. medchemexpress.com

    Receptor Binding and Activation Profiling

    The binding affinity of various derivatives to the human glucagon receptor has been extensively studied. Structure-activity relationship (SAR) studies revealed that electron-rich proximal aryl moieties, such as mono- and dimethoxy benzenes, naphthalenes, and indoles, were active. nih.govacs.org The linkage to the distal aryl group was found to be quite tolerant, with both long and short, as well as polar and apolar linkers, resulting in highly potent compounds. nih.govacs.org Interestingly, the presence of a distal aryl group was not essential for high binding affinity to the hGluR, although in many cases, affinity could be further optimized with substituted distal aryl groups. nih.govacs.org

    The binding of these antagonists to the glucagon receptor is noncompetitive. nih.govacs.org Glucagon activates its receptor, leading to the activation of Gs-proteins and subsequent downstream signaling pathways, including the PKA and PLC/IP3/Ca2+ pathways, which mediate glycogenolysis and gluconeogenesis. nih.govportlandpress.com The antagonist compounds effectively block these glucagon-mediated biological effects. nih.gov

    Table 2: Enzyme and Receptor Inhibition Data for this compound Derivatives

    Compound Target Activity IC50 / Ki Value
    3-cyano-4-hydroxybenzoic acid [1-(2,3,5,6-tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide (NNC 25-2504) Human Glucagon Receptor Noncompetitive Antagonist IC50 = 2.3 nM
    3-cyano-4-hydroxybenzoic acid [1-(2,3,5,6-tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide (NNC 25-2504) Rat Glucagon Receptor Noncompetitive Antagonist IC50 = 430 pM
    3-cyano-4-hydroxybenzoic acid [1-(2,3,5,6-tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide (NNC 25-2504) Rat Hepatocytes (Glucagon-stimulated glucose production) Competitive Inhibitor Ki = 14 nM
    4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid (Xanthine oxidase-IN-1) Xanthine Oxidase Inhibitor IC50 = 6.5 nM

    Pharmacological Screening and Lead Compound Identification

    Development of this compound as a Scaffold for Bioactive Molecules

    The this compound core has proven to be a versatile and valuable scaffold in medicinal chemistry for the development of a wide range of bioactive molecules. rdd.edu.iqusp.br Its utility stems from the presence of multiple functional groups—a carboxylic acid, a hydroxyl group, and a cyano group—which can be readily modified to explore structure-activity relationships and optimize pharmacological properties. chemscene.comevitachem.com

    A prime example of the successful use of this scaffold is in the development of human glucagon receptor (hGluR) antagonists. nih.govacs.org Starting from a lead compound, 3-cyano-4-hydroxybenzoic acid (3,5-dimethoxy-4-isopropylbenzyloxybenzylidene)hydrazide, medicinal chemists were able to systematically modify the core structure to produce highly potent and orally available antagonists. nih.govacs.org This highlights the role of the this compound moiety as a foundational element for building molecules with specific biological targets.

    The 2,3-dihydroquinazolin-4(1H)-one (DHQ) is another privileged scaffold found in numerous biologically active molecules, and the functionalized nitrile groups derived from scaffolds like this compound can be used in their construction. usp.br The electronic properties and coordination capabilities of the cyano group make it a useful directing group in metalation reactions, facilitating the synthesis of complex, functionalized nitrile-based systems. usp.br Furthermore, the chromenopyridine nucleus, which can be synthesized from precursors related to this scaffold, is present in a diverse class of compounds with a wide range of bioactivities. researchgate.net

    In the context of anticancer drug discovery, hydroxybenzoic acid derivatives have been synthesized and tested as potential epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. rdd.edu.iq The adaptability of the scaffold allows for the creation of derivatives that can be screened against various cancer cell lines, leading to the identification of lead compounds with promising cytotoxic and apoptotic effects. nih.govrdd.edu.iq

    Exploration of Biological Activity Beyond Initial Findings

    Initial investigations into the biological profile of this compound and its derivatives have paved the way for a broader exploration of their pharmacological potential. Beyond a singular mechanism of action, the unique structural scaffold of this compound has prompted researchers to investigate its efficacy across a diverse range of therapeutic targets. These explorations have revealed potential applications in metabolic diseases, oncology, and anti-infective therapies, highlighting the versatility of the cyanohydroxybenzoic acid core.

    One significant area of investigation has been the development of derivatives as enzyme inhibitors. For instance, a derivative of 2-hydroxybenzoic acid, 4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid, has been identified as a potent inhibitor of xanthine oxidase, with an IC50 value of 6.5 nM. medchemexpress.com Xanthine oxidase is a key enzyme in purine metabolism and its inhibition is a validated strategy for the treatment of hyperuricemia and gout. Another study focused on designing inhibitors for the salicylate adenylation enzyme PchD from Pseudomonas aeruginosa, a crucial enzyme for the biosynthesis of the siderophore pyochelin. In this context, a 4-cyano-salicyl-AMS inhibitor was synthesized and co-crystallized with the PchD enzyme, demonstrating the potential of cyano-hydroxybenzoic acid derivatives as antibacterial agents that target virulence factor biosynthesis. osti.gov

    The therapeutic potential of this scaffold extends to metabolic disorders. A derivative of a related isomer, 3-cyano-4-hydroxybenzoic acid, has been developed as a highly potent and orally available antagonist of the human glucagon receptor (hGluR). acs.orgresearchgate.net Glucagon plays a critical role in regulating glucose homeostasis, and its antagonism is a promising approach for managing type 2 diabetes. The discovery of NNC 25-2504, a hydrazide derivative, underscores the utility of the cyano-hydroxybenzoic acid structure in designing potent modulators of metabolic pathways. acs.org

    Furthermore, the 2-hydroxybenzoic acid backbone, of which this compound is a derivative, has been a focal point in the development of novel anticancer agents. Research has identified 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in various metabolic pathways and considered a target for cancer therapy. nih.gov The inhibition of other key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs), has also been explored. Metabolites of flavonoids, which include various hydroxybenzoic acids, have been shown to inhibit CDKs and cancer cell growth. sdstate.edu Structurally related 3-cyano-2-oxa-pyridines have also demonstrated promising anticancer activity by targeting survivin and PIM-1 kinase. ekb.eg The broader class of hydroxybenzoic acids has been noted for its general cytotoxic activity against various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells. nih.govplos.org

    The antimicrobial properties of hydroxybenzoic acid derivatives are also a subject of ongoing research. Studies have demonstrated the general antibacterial and antifungal activity of various hydroxybenzoic acids. nih.govresearchgate.net This suggests that the this compound scaffold could serve as a valuable template for the development of new anti-infective agents.

    Table 1: Biological Activities of this compound Derivatives and Related Compounds

    Compound/Derivative Class Biological Target/Activity Therapeutic Area Reference
    4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid Xanthine Oxidase Inhibition Gout, Hyperuricemia medchemexpress.com
    4-cyano-salicyl-AMS Salicylate Adenylation Enzyme (PchD) Inhibition Antibacterial osti.gov
    3-Cyano-4-hydroxybenzoic acid derivative (NNC 25-2504) Human Glucagon Receptor (hGluR) Antagonism Type 2 Diabetes acs.org
    2-Hydroxybenzoic acid derivatives Selective SIRT5 Inhibition Oncology nih.gov
    Hydroxybenzoic acid metabolites (from flavonoids) Cyclin-Dependent Kinase (CDK) Inhibition Oncology sdstate.edu
    3-Cyano-2-oxa-pyridines Survivin and PIM-1 Kinase Inhibition Oncology ekb.eg
    Dihydroxybenzoic and 4-hydroxybenzoic acids Histone Deacetylase (HDAC) Inhibition Oncology researchgate.net
    Various Hydroxybenzoic Acids Cytotoxicity Oncology nih.govplos.org
    Various Hydroxybenzoic Acids Antimicrobial Activity Anti-infective nih.gov

    Table 2: IC50/Inhibition Data for Selected Derivatives

    Derivative Target Enzyme/Receptor Reported IC50 / Inhibition Reference
    4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid Xanthine Oxidase 6.5 nM medchemexpress.com
    2-Hydroxybenzoic acid derivative (Compound 11) SIRT5 26.4 ± 0.8 μM nih.gov
    Vanillic acid PC-3 cell viability Significant correlation with inhibition plos.org
    Vanillic acid MCF-7 cell viability Significant correlation with inhibition plos.org

    Advanced Applications in Organic Synthesis and Medicinal Chemistry Research

    Utilization as a Key Building Block in Complex Organic Molecule Synthesis

    As a readily available chemical intermediate, 3-cyano-2-hydroxybenzoic acid serves as a foundational component for constructing more elaborate molecular architectures. evitachem.com Its functional groups offer multiple reaction pathways, allowing for its incorporation into a wide array of organic compounds.

    The strategic placement of reactive groups in this compound facilitates its use in the synthesis of various heterocyclic systems. Pyridine derivatives, in particular, are a significant class of compounds accessible from this precursor. The pyridine nucleus is a core structure in numerous natural products and synthetic drugs. ekb.eg Specifically, 3-cyano-2-oxa-pyridines, which can be synthesized using related cyano-hydroxy precursors, have shown a wide range of biological activities, including potential as anticancer and antimicrobial agents. ekb.egekb.eg The reactivity of the cyano and hydroxyl groups can be exploited to construct the pyridine ring, leading to polyfunctionalized heterocyclic compounds that are valuable for further chemical exploration and biological screening. wiley.comresearchgate.netsapub.org

    Heterocyclic System Synthetic Relevance Potential Applications
    3-Cyano-2-oxa-pyridines Derived from related cyano-hydroxy precursors, demonstrating a viable synthetic pathway. ekb.egekb.egAnticancer, antimicrobial, antidepressant, cardiotonic activities. ekb.eg
    Quinoline Derivatives Utilized as a key intermediate in the synthesis of novel quinoline-based heterocyclic structures. sapub.orgAntimicrobial agents. sapub.org
    Thiazole Derivatives The cyanoacetamide functionality, derivable from related structures, is a precursor to thiazoles. sapub.orgAntimicrobial agents. sapub.org

    Beyond heterocycles, this compound is an important intermediate in the production of various specialty chemicals. advancepharmachem.in Its derivatives are employed in creating compounds for materials science and other industrial applications. For instance, cyanobenzoic acid derivatives are useful as functional groups in a range of industrial and pharmaceutical fields. google.com The molecule can be chemically modified through reactions like esterification, amidation, or transformation of the nitrile group to produce a wide spectrum of intermediates tailored for specific synthetic goals. google.comgoogle.com

    Synthesis of Heterocyclic Compounds

    Role in Medicinal Chemistry and Drug Discovery Programs

    In the realm of pharmaceutical research, this compound and its isomers serve as critical starting points and structural motifs for the discovery of new drugs. evitachem.compharmanoble.comossila.com

    A "scaffold" is a core molecular structure upon which new therapeutic agents are built. The 2,3-dihydroxybenzamide scaffold, closely related to this compound, was identified as a template for developing inhibitors of the HIV-1 integrase enzyme. nih.gov By modifying this core structure, researchers were able to create potent inhibitors of the enzyme's strand transfer reaction, a crucial step in the viral life cycle. nih.gov Similarly, derivatives of 3-cyano-4-hydroxybenzoic acid have been extensively studied as highly potent antagonists of the human glucagon receptor (hGluR), which is a target for treatments related to hyperglycemia. acs.orgacs.org

    Therapeutic Target Scaffold/Lead Compound Significance in Drug Discovery
    HIV-1 Integrase 2,3-DihydroxybenzamideIdentified as a new scaffold for inhibiting the strand transfer reaction of HIV-1 integrase. nih.gov
    Human Glucagon Receptor (hGluR) 3-Cyano-4-hydroxybenzoic acid hydrazidesLed to the discovery of potent and orally available noncompetitive antagonists for managing hyperglucagonemia. acs.orgacs.org
    PARK7 Protein (R)-1-Cyano-N-(5-(4-hydroxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-3-carboxamideA related hydroxybenzoic acid derivative was used in the development of inhibitors for this protein, which is implicated in disease. acs.org

    The molecule also functions as a precursor to advanced pharmaceutical intermediates, which are complex molecules that serve as building blocks in the final steps of synthesizing an active pharmaceutical ingredient (API). pharmanoble.comesprixtech.com For example, a method for preparing (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carbox-amide, an active pharmaceutical ingredient, utilizes a related cyanobenzoic acid derivative as a key intermediate. google.com The synthesis of various biologically active hydroxybenzoic acid derivatives has been investigated, highlighting their role as starting materials for conjugates with amino acids and other biomolecules. researchgate.net

    Scaffold for Novel Therapeutic Agents

    Research into Industrial Applications (e.g., Dyes and Pigments)

    The chromophoric potential of aromatic systems containing cyano and hydroxyl groups has led to research into the use of this compound and its isomers in the synthesis of dyes and pigments. It is considered an important intermediate for dyestuffs. advancepharmachem.in While direct application of this specific molecule may be less common, related structures are well-established in the dye industry. For example, monoazo dyes suitable for polyamide fibers have been derived from 4-alkylamido-2-hydroxybenzoic acids. scispace.com The cyano group is a known substituent in various dye classes, including formazan dyes, where it can influence the color and fastness properties of the final product on fabrics like polyester. ekb.eg Research has also been conducted on yellow pyridonylazo colorants and other nitrogen-containing heterocyclic dyes, which often incorporate cyano and hydroxyl functionalities to achieve desired optical properties for applications like liquid crystal displays. ekb.egresearchgate.netresearchgate.net

    Contribution to Colorant Chemistry Research

    The structure of this compound, containing both an electron-withdrawing cyano group and an electron-donating hydroxyl group, makes it a valuable intermediate in the synthesis of sophisticated dye molecules, particularly azo dyes. Azo dyes, characterized by the N=N functional group, are a major class of synthetic colorants used extensively in the textile, printing, and paint industries.

    The synthesis of these dyes often involves a two-step process: diazotization followed by a coupling reaction. In this process, a primary aromatic amine is converted into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich substrate (the coupling component). ijpcbs.com this compound and its derivatives can function as key coupling components. The presence of the activating hydroxyl group on the aromatic ring facilitates the azo coupling reaction.

    The general synthetic approach allows for the creation of a diverse library of dyes. For example, 5-aminosalicylic acid, which shares the core 2-hydroxybenzoic acid structure, can be diazotized and then coupled with various substituted phenols and amines to produce a range of azo dyes. ijpcbs.com Similarly, other related structures like 6-aminocoumarin have been diazotized and coupled with 2-hydroxybenzoic acid to create new colorants for wool fibers. chemistry.ge These examples highlight the utility of the hydroxybenzoic acid scaffold in developing new dyes with specific application properties.

    Table 1: Research Findings in Dye Synthesis Utilizing Hydroxybenzoic Acid Scaffolds
    Dye ClassSynthetic RouteKey Reactant(s)Observed PropertiesTarget Fabric
    Azo DyesDiazotization of 5-aminosalicylic acid and coupling with substituted phenols/amines5-aminosalicylic acidGood yield; evaluated for biological and dyeing ability. ijpcbs.comCotton ijpcbs.com
    Acid Dyes (Monoazo & Diazo)Diazotization of amine derivatives and coupling with coumarin-thiazole structures3-[2-(cyanomethyl)-thiazol-4-yl]coumarinShades from blue to violet; good light fastness, very good washing fastness. researchgate.netWool, Silk researchgate.net
    Azo DyesDiazotization of 6-aminocoumarin and coupling with 2-hydroxybenzoic acid2-hydroxybenzoic acidYellow color; studied for spectral properties. chemistry.geWool chemistry.ge

    Exploration of New Material Science Applications

    The utility of this compound extends beyond colorants into the realm of advanced materials. Its rigid structure and specific functional groups make it a candidate for creating materials with tailored optical, electronic, and structural properties.

    Metal-Organic and Covalent Organic Frameworks (MOFs and COFs)

    Liquid Crystals

    Research into photosensitive bent-core liquid crystals (BCLCs) has highlighted the importance of the substituted 3-hydroxybenzoic acid core. rsc.org While not the exact molecule, studies on laterally substituted 3-hydroxybenzoic acids demonstrate that the introduction of a cyano group can be a critical design feature. For instance, a cyano group at position four of a central resorcinol ring was found to trigger the formation of a specific type of smectic liquid crystal phase. rsc.org The unique bent shape of molecules derived from this core, combined with the polar cyano group, can lead to the formation of complex, ordered phases with potential applications in fast-switching electro-optical devices and non-linear optics. rsc.org

    Electronic and Polymeric Materials

    The compound is also classified under categories such as "Electronic Materials," "High-Quality Organic Semiconductors," and "Polymer Science," indicating its potential in these fields. bldpharm.comchemscene.com The conjugated pi-system of the benzene ring, modified by electron-withdrawing (cyano) and electron-donating (hydroxyl) groups, suggests that it could be incorporated into larger conjugated systems for organic electronic applications. Furthermore, benzoic acid derivatives can participate in multicomponent reactions, such as the Ugi reaction, which are increasingly used to synthesize complex polymers and polyamides. researchgate.net This opens up possibilities for incorporating this compound into polymers to create materials with specific thermal, mechanical, or functional properties.

    Table 2: Applications of this compound in Material Science
    Material TypeRole of this compoundKey Functional GroupsPotential Application
    Metal-Organic Frameworks (MOFs)Organic Ligand/Linker bldpharm.comCarboxylic Acid, Cyano, HydroxylGas storage, Separation, Catalysis mdpi.comrsc.org
    Liquid CrystalsCore structural unit (based on related structures) rsc.orgCyano, HydroxylElectro-optical devices, Non-linear optics rsc.org
    Organic SemiconductorsBuilding block for semiconductor synthesis chemscene.comCyano, Aromatic RingElectronic devices chemscene.com
    PolymersMonomer in polymerization reactions bldpharm.comresearchgate.netCarboxylic AcidSynthesis of functional polyamides and other polymers researchgate.net

    Emerging Research Directions and Future Perspectives for this compound

    The scientific community is increasingly focusing on this compound, a versatile organic compound. biosynth.com This interest stems from its potential in various advanced applications, driving research into new synthetic methods, biological activities, and material science applications.

    Q & A

    Q. What are the standard methods for synthesizing 3-cyano-2-hydroxybenzoic acid, and how can purity be ensured?

    Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or functional group modifications on benzoic acid derivatives. For example, palladium-catalyzed reactions (e.g., using PdCl₂) can introduce cyano groups to aromatic precursors . Purity is validated via elemental analysis (C, H, N) and high-performance liquid chromatography (HPLC), with storage recommendations at 0–6°C to prevent degradation .

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    Key techniques include:

    • UV-Vis spectroscopy : Identifies π→π* transitions in the aromatic/cyano moieties, with absorbance peaks typically between 250–350 nm .
    • FT-IR spectroscopy : Confirms functional groups (e.g., -OH at ~3200 cm⁻¹, -CN at ~2200 cm⁻¹).
    • NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions and hydrogen bonding interactions .

    Q. How does the compound’s stability vary under different storage conditions?

    Stability is sensitive to light, humidity, and temperature. Long-term storage at 0–6°C in amber vials minimizes decomposition. Air-sensitive samples require inert atmospheres (e.g., argon) to prevent oxidation of the hydroxy and cyano groups .

    Advanced Research Questions

    Q. How can researchers optimize reaction yields for derivatives of this compound?

    Yield optimization involves:

    • Substituent engineering : Electron-withdrawing groups (e.g., -CN) enhance electrophilic substitution reactivity .
    • Catalyst screening : Pd-based catalysts (e.g., PdCl₂) improve cross-coupling efficiency .
    • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in azo-coupling reactions .

    Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

    Discrepancies in UV or NMR data often arise from substituent electronic effects or hydrogen bonding. Computational tools (e.g., density functional theory) model spectral profiles to validate experimental results. Comparative studies with analogs (e.g., 3-bromo-2-hydroxybenzoic acid) help isolate substituent-specific trends .

    Q. How can researchers evaluate the biological activity of this compound derivatives?

    • In vitro assays : Antimicrobial activity via MIC (minimum inhibitory concentration) testing; enzyme inhibition studies (e.g., COX-2) using fluorometric assays.
    • Structure-activity relationships (SAR) : Compare with bioactive analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to identify critical functional groups .

    Q. What computational methods predict the physicochemical properties of this compound?

    • Quantum mechanical calculations : Gaussian or ORCA software computes dipole moments, solubility, and pKa values.
    • Retrosynthesis tools : AI-driven platforms (e.g., BenchChem’s retrosynthesis module) propose synthetic routes using PubChem and Reaxys databases .

    Methodological Considerations

    • Data Validation : Cross-reference elemental analysis (C.H.N.) with theoretical values to confirm purity .
    • Controlled Experiments : Use deuterated solvents (e.g., DMSO-d⁶) for NMR to avoid signal interference .
    • Ethical Sourcing : Avoid non-peer-reviewed databases (e.g., ) and prioritize PubChem/ECHA for regulatory compliance .

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